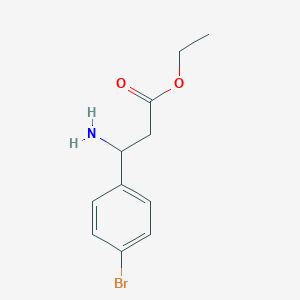
1-Hydroxy-7,9-dideacetylbaccatin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Hydroxy-7,9-dideacetylbaccatin I” is a chemical compound with the molecular formula C28H40O12 . It is also known by other names such as “Hddabi” and "1-Hydroxy-7,9-dideacetyl baccatin I" . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It has a molecular weight of 568.6 g/mol . The IUPAC name of this compound is [(1’S,2’S,3’R,5’S,7’S,8’S,9’R,10’R,13’S)-2’,10’,13’-triacetyloxy-1’,7’,9’-trihydroxy-8’,12’,15’,15’-tetramethylspiro[oxirane-2,4’-tricyclo[9.3.1.03,8]pentadec-11-ene]-5’-yl] acetate .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 568.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 12 . It also has a Rotatable Bond Count of 8 .
Applications De Recherche Scientifique
Anticancer Applications
1-Hydroxy-7,9-dideacetylbaccatin I serves as an intermediate for the synthesis of paclitaxel analogs, compounds with significant anticancer properties. The compound has been involved in studies related to the enzymatic conversion of related taxanes, providing insights into the production and potential modification of anticancer drugs like paclitaxel. For instance, Nocardioides luteus was found to convert 7-deoxy-10-deacetylbaccatin-III into 6-hydroxy-7-deoxy-10-deacetylbaccatin-III, a compound potentially useful for synthesizing paclitaxel analogs, with this compound being a related compound (Hanson, Kant, & Patel, 2004).
Enzymatic Activity and Regulation
The compound's structure is related to taxoids, which are known to be involved in the biosynthesis and functional expression of various enzymes. Studies have shown the conversion of taxane glycosides to 10-Deacetylbaccatin III, a precursor for taxol and its analog docetaxel, compounds which are important in cancer treatment (Jian-min, 2004). This indicates the potential involvement of this compound in similar biosynthetic pathways and its relevance in scientific research focused on enzyme-mediated synthesis and modification of therapeutic agents.
Mécanisme D'action
- Beyond histones, HDACs also deacetylate non-histone proteins, influencing various cellular processes .
- This inhibition leads to altered gene expression patterns, affecting cell proliferation, differentiation, and apoptosis .
- Downstream effects include changes in gene expression, cell cycle progression, and immune responses .
- In cancer, altered gene expression may suppress oncogenes or activate tumor suppressor genes, contributing to antitumor effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
[(1'S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27?,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMBBODKITXTJA-YHGXYTIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931385 |
Source


|
| Record name | 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142203-64-3 |
Source


|
| Record name | 1-Hydroxy-7,9-dideacetylbaccatin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
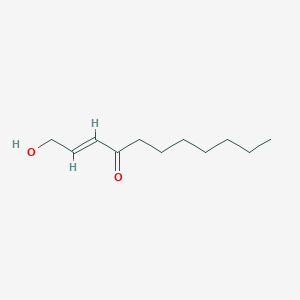
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
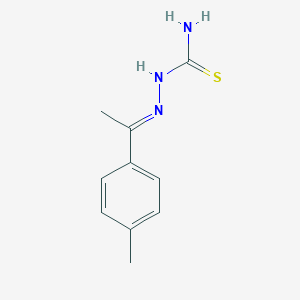
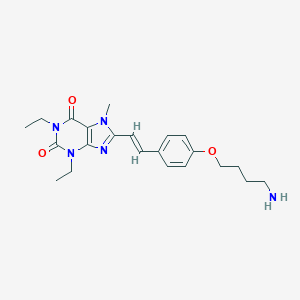
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)
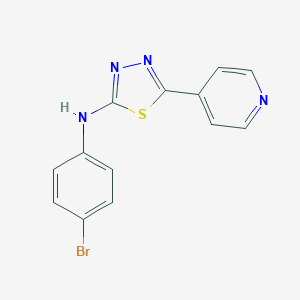
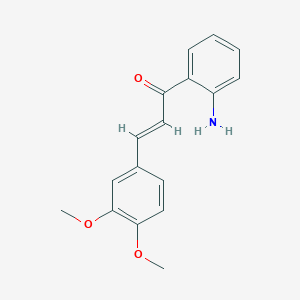

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)

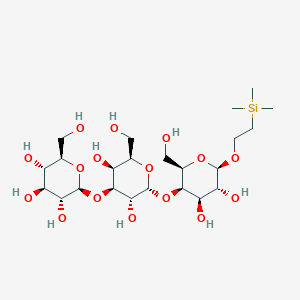
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
